5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-2-carboxamide

Catalog No.
S7612750
CAS No.
M.F
C13H18N4O3
M. Wt
278.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrroli...

Product Name

5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-2-carboxamide

IUPAC Name

5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-2-carboxamide

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

InChI

InChI=1S/C13H18N4O3/c18-12-4-3-11(16-12)13(19)15-9-6-14-17(7-9)8-10-2-1-5-20-10/h6-7,10-11H,1-5,8H2,(H,15,19)(H,16,18)

InChI Key

BSBQBQCTTCREGT-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C=C(C=N2)NC(=O)C3CCC(=O)N3

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)NC(=O)C3CCC(=O)N3
PEP259 is a white solid with a molecular weight of 342.4 g/mol and a melting point of 181-183°C. It is moderately soluble in water and readily soluble in organic solvents such as DMF, DMSO, and methanol. The molecular formula of PEP259 is C17H22N4O3.
The synthesis of PEP259 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of pyrazole-4-carboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(oxolan-2-ylmethyl)pyrrolidine to give the desired product.
The purity and identity of PEP259 can be confirmed by various analytical methods, including proton NMR, carbon NMR, FTIR, and mass spectrometry. In addition, X-ray crystallography can be used to determine the crystal structure of PEP259.
Several analytical methods have been developed for the quantitative analysis of PEP259 in various matrices, including plasma, urine, and tissue samples. These methods include high-performance liquid chromatography (HPLC) coupled with UV detection, HPLC-MS/MS, and liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).
PEP259 has been shown to selectively inhibit the EP2 receptor in various in vitro and in vivo assays. It exhibits potent activity in inhibiting prostaglandin E2-induced cAMP production, migration, and invasion of cancer cells. In addition, PEP259 has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in animal models.
The toxicity and safety profile of PEP259 have been evaluated in various preclinical studies. These studies have shown that PEP259 has a good safety profile with no significant toxicity or adverse effects observed at therapeutic doses. However, further toxicity studies are required to determine the long-term effects of PEP259 in humans.
PEP259 has been used as a tool compound to study the functional role of the EP2 receptor in various disease models. It has been used to investigate the mechanisms underlying the pathogenesis of cancer, inflammation, and pain. In addition, PEP259 has been used to evaluate the efficacy of EP2 receptor antagonists as potential therapeutic agents.
PEP259 is still in the preclinical stage of development. However, several studies have demonstrated its potential as a therapeutic agent for the treatment of various diseases and conditions. Further preclinical and clinical studies are required to evaluate its safety and efficacy in humans.
PEP259 has potential implications in various fields of research and industry, including cancer, inflammation, pain, and drug development. It can be used as a tool compound for studying the EP2 receptor and as a starting point for the development of novel EP2 receptor antagonists for the treatment of various diseases and conditions.
Despite the promising potential of PEP259, there are still several limitations and areas for future research. These include the need for further optimization of its pharmacokinetic properties and the identification of potential drug-drug interactions. In addition, the long-term safety and efficacy of PEP259 need to be evaluated in clinical trials. Furthermore, the development of novel EP2 receptor antagonists with improved potency and selectivity is required for the treatment of various diseases and conditions.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

278.13789045 g/mol

Monoisotopic Mass

278.13789045 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-24-2023

Explore Compound Types